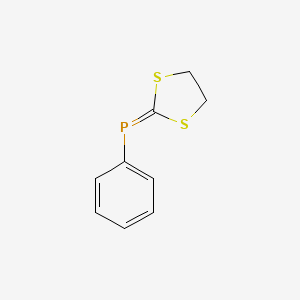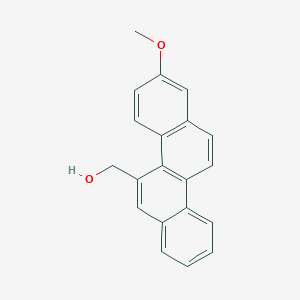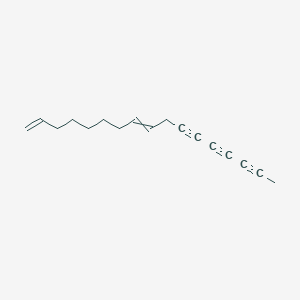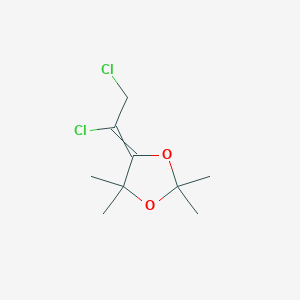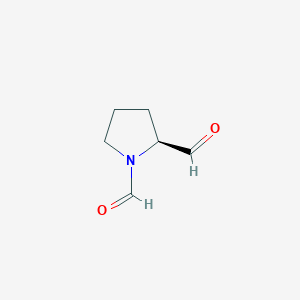
(2S)-Pyrrolidine-1,2-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-Pyrrolidine-1,2-dicarbaldehyde is an organic compound with the molecular formula C6H9NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Pyrrolidine-1,2-dicarbaldehyde typically involves the oxidation of (2S)-pyrrolidine-1,2-diol. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反应分析
Types of Reactions: (2S)-Pyrrolidine-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) under inert atmosphere.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
(2S)-Pyrrolidine-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.
作用机制
The mechanism of action of (2S)-Pyrrolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
相似化合物的比较
(2S)-Pyrrolidine-1,2-diol: The precursor to (2S)-Pyrrolidine-1,2-dicarbaldehyde.
(2R)-Pyrrolidine-1,2-dicarbaldehyde: The enantiomer of this compound.
Pyrrolidine-2-carboxaldehyde: A related compound with a single aldehyde group.
Uniqueness: this compound is unique due to its dual aldehyde functionality and chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact specifically with chiral biological targets, making it valuable in both synthetic chemistry and biochemical research.
属性
CAS 编号 |
88218-11-5 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
(2S)-pyrrolidine-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-6-2-1-3-7(6)5-9/h4-6H,1-3H2/t6-/m0/s1 |
InChI 键 |
ZMCJGVFVWMVPPT-LURJTMIESA-N |
手性 SMILES |
C1C[C@H](N(C1)C=O)C=O |
规范 SMILES |
C1CC(N(C1)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



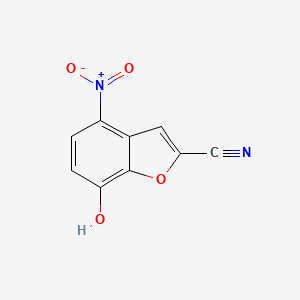

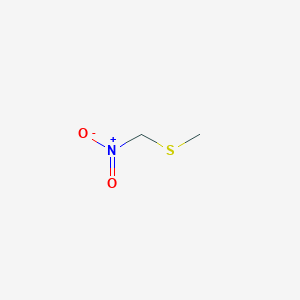
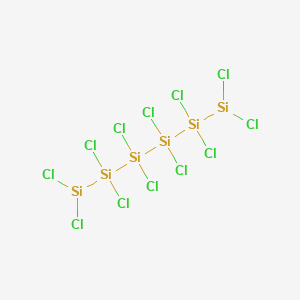

![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
